molecular formula C19H15F5N2O2 B4684653 1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

Cat. No.: B4684653
M. Wt: 398.3 g/mol
InChI Key: OBZHALFOEZMKDT-UHFFFAOYSA-N
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Description

1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound characterized by the presence of a pentafluorobenzoyl group attached to a piperazine ring, which is further connected to a phenyl group and an ethanone moiety

Properties

IUPAC Name

1-[4-[4-(2,3,4,5,6-pentafluorobenzoyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F5N2O2/c1-10(27)11-2-4-12(5-3-11)25-6-8-26(9-7-25)19(28)13-14(20)16(22)18(24)17(23)15(13)21/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZHALFOEZMKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with a piperazine derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with a phenyl ethanone derivative to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzoyl group enhances the compound’s binding affinity through strong electron-withdrawing effects, which can stabilize the interaction with the target. The piperazine ring provides additional binding sites, facilitating the formation of stable complexes. The ethanone moiety may participate in hydrogen bonding or other interactions, further contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzoyl chloride
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzoic acid

Comparison: 1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE is unique due to the combination of its structural components, which confer distinct chemical and biological propertiesThe presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-{4-[4-(2,3,4,5,6-PENTAFLUOROBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE

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